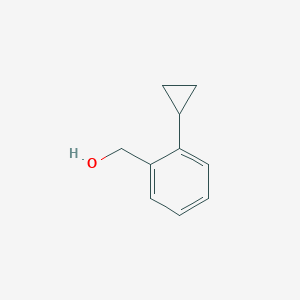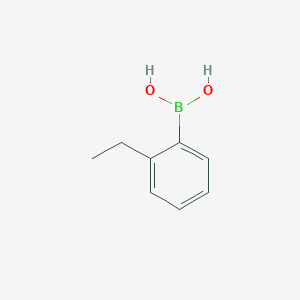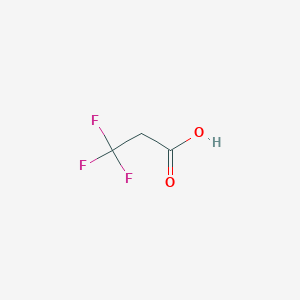
(Z)-Cinnamyl Cilnidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Cinnamyl Cilnidipine is a derivative of Cilnidipine, a calcium channel blocker primarily used in the treatment of hypertension. Cilnidipine is unique due to its dual action on both L-type and N-type calcium channels, which helps in reducing blood pressure by dilating blood vessels and inhibiting the release of norepinephrine . The addition of a cinnamyl group to Cilnidipine potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnamyl Cilnidipine involves the esterification of Cilnidipine with cinnamyl alcohol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde derivatives.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the cinnamyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cinnamaldehyde derivatives.
Reduction: Dihydro this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (Z)-Cinnamyl Cilnidipine is studied for its potential to serve as a lead compound in the development of new calcium channel blockers with improved efficacy and reduced side effects.
Biology: The compound’s ability to modulate calcium channels makes it a valuable tool in studying calcium signaling pathways in various biological systems.
Medicine: this compound is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and related conditions. Its dual action on L-type and N-type calcium channels offers a unique therapeutic advantage.
Industry: The compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of new antihypertensive drugs.
Mécanisme D'action
(Z)-Cinnamyl Cilnidipine exerts its effects by blocking L-type and N-type calcium channels. By inhibiting the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation and reduces blood pressure. Additionally, the blockade of N-type calcium channels at sympathetic nerve endings inhibits the release of norepinephrine, further contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Amlodipine: Another calcium channel blocker that primarily acts on L-type calcium channels.
Nifedipine: A dihydropyridine calcium channel blocker with a similar mechanism of action but lacks the dual action on N-type channels.
Lercanidipine: A third-generation dihydropyridine calcium channel blocker with improved pharmacokinetic properties.
Uniqueness: (Z)-Cinnamyl Cilnidipine’s dual action on both L-type and N-type calcium channels sets it apart from other calcium channel blockers. This dual action not only provides effective blood pressure control but also reduces the risk of reflex tachycardia, a common side effect of other calcium channel blockers .
Propriétés
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146924-45-0 |
Source


|
| Record name | Cilnidipine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CILNIDIPINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)


![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)




